molecular formula C7H8BFO2 B585349 (4-Fluorobenzyl)boronic acid CAS No. 150530-25-9

(4-Fluorobenzyl)boronic acid

Cat. No.: B585349
CAS No.: 150530-25-9
M. Wt: 153.947
InChI Key: KTKLYQCTDXMMLB-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 4-fluorophenylmethyl moiety. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its stability and reactivity.

Mechanism of Action

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Boronic acids, including [(4-Fluorophenyl)methyl]boronic acid, are increasingly utilized in diverse areas of research. They are used in various sensing applications, both homogeneous assays and heterogeneous detection . They also play a crucial role in carbohydrate chemistry and glycobiology . Future research may focus on expanding the scope of boronic acid chemistry, improving the stability of organoboranes, and developing new borane reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)boronic acid typically involves the reaction of 4-fluorobenzyl chloride with a boron-containing reagent. One common method is the hydroboration of 4-fluorostyrene followed by oxidation to yield the desired boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorobenzyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic acids. Its fluorine substituent enhances its electron-withdrawing properties, making it particularly useful in certain cross-coupling reactions .

Properties

IUPAC Name

(4-fluorophenyl)methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKLYQCTDXMMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=C(C=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666656
Record name [(4-Fluorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150530-25-9
Record name [(4-Fluorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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